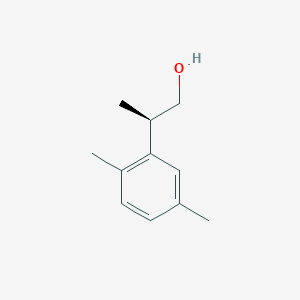

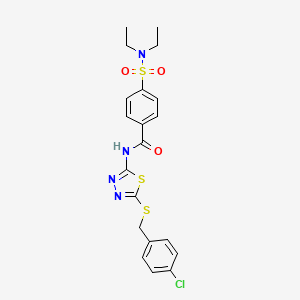

![molecular formula C32H32N4O2S B3017713 2-((2-(4-苄基哌啶-1-基)-2-氧代乙基)硫代)-3-(3,5-二甲苯基)-3H-嘧啶并[5,4-b]吲哚-4(5H)-酮 CAS No. 536705-37-0](/img/structure/B3017713.png)

2-((2-(4-苄基哌啶-1-基)-2-氧代乙基)硫代)-3-(3,5-二甲苯基)-3H-嘧啶并[5,4-b]吲哚-4(5H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves multi-step reactions, starting from simple precursors and building complexity through reactions like alkylation, ring closure, and substitution. For example, the synthesis of 2-(pyridin-2-yl)-1H-benzimidazole derivatives involves characterizing the compounds by NMR spectroscopy and analyzing their crystal structure . Similarly, the generation of a diverse library of compounds from a ketonic Mannich base suggests that our compound of interest could also be synthesized through alkylation and ring closure reactions . The synthesis of pyrimidin-4(3H)-one derivatives also involves alkylation, specifically at the sulfur atom .

Molecular Structure Analysis

The molecular structure of the compound likely features a pyrimido[5,4-b]indol-4(5H)-one core, which is a fused heterocyclic system. This core is structurally related to pyrimidin-4(3H)-ones and pyrimido[1,2-a]benzimidazole derivatives, which are known to have biological activity . The presence of a benzylpiperidin moiety suggests similarities to compounds that have been evaluated as HIV-1 inhibitors, where the piperidine ring is a common feature .

Chemical Reactions Analysis

The compound likely undergoes chemical reactions typical of heterocyclic compounds, such as nucleophilic substitution, electrophilic aromatic substitution, and redox reactions. The thioether moiety in the compound suggests that it could participate in reactions with electrophiles or serve as a leaving group in nucleophilic substitution reactions . The presence of an oxoethyl group indicates potential reactivity through condensation or addition reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups and molecular structure. The heterocyclic rings and substituents would affect its solubility, melting point, and stability. The compound's biological activity could be inferred from related structures, such as the antimicrobial activity of pyrimidine derivatives and the anti-HIV activity of azaindole derivatives . The ADME (absorption, distribution, metabolism, and excretion) profile of similar compounds suggests that our compound could also be a good drug candidate .

科学研究应用

合成及衍生物形成

衍生物合成:该化合物参与多种衍生物的合成。例如,与芳基异氰酸酯和异硫氰酸酯反应生成 5H-嘧啶并[5,4-b]吲哚衍生物,具体反应得到 3-芳基-1H-嘧啶并[5,4-b]吲哚-2,4(3H,5H)-二酮和 3-芳基-2-硫代-2,3-二氢-1H-嘧啶并[5,4-b]吲哚-4(5H)-酮 (Shestakov 等人,2009)。

文库生成:用作烷基化和闭环反应中的起始原料,生成结构多样的化合物文库。这种多功能性显示了其在创建各种药理活性化合物方面的潜力 (Roman,2013)。

生化特性及应用

抗 HIV-1 活性:该化合物的衍生物已合成出具有抗病毒特性的,特别是对人类免疫缺陷病毒 1 型 (HIV-1) 显示出抑制活性 (Novikov 等人,2004)。

神经保护特性:某些衍生物,如 (4-苄基哌啶-1-基)-(6-羟基-1H-吲哚-2-基)-甲酮,显示出有效的保护神经特性。这可用于治疗神经退行性疾病 (Borza 等人,2007)。

抗分枝杆菌潜力:一些衍生物显示出抗分枝杆菌活性,表明它们在治疗细菌感染(包括结核病)方面的潜在用途 (Malinka 等人,1998)。

抗氧化活性:吲哚衍生物已证明具有显着的抗氧化特性,这对于控制氧化应激相关疾病非常重要 (Buemi 等人,2013)。

抗炎特性:已合成出具有抗炎活性的新型吲哚衍生物,这可能导致开发出新的抗炎药物 (Verma 等人,1994)。

与受体的结合亲和力:一些衍生物是 α1 肾上腺素能受体和 5HT1A 受体的有效配体,这对于开发靶向这些受体的药物可能具有重要意义 (Russo 等人,1991)。

属性

IUPAC Name |

2-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl-3-(3,5-dimethylphenyl)-5H-pyrimido[5,4-b]indol-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H32N4O2S/c1-21-16-22(2)18-25(17-21)36-31(38)30-29(26-10-6-7-11-27(26)33-30)34-32(36)39-20-28(37)35-14-12-24(13-15-35)19-23-8-4-3-5-9-23/h3-11,16-18,24,33H,12-15,19-20H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYTSHMANKGNJPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)N5CCC(CC5)CC6=CC=CC=C6)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H32N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

536.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

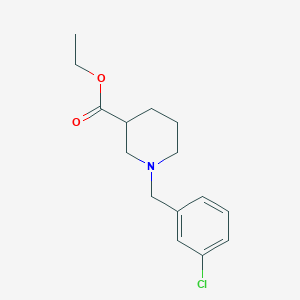

![3-[(3-chlorophenyl)sulfonyl]-6,7-difluoro-1-(3-methylbenzyl)quinolin-4(1H)-one](/img/structure/B3017632.png)

![Methyl 5-methyl-7-(4-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B3017636.png)

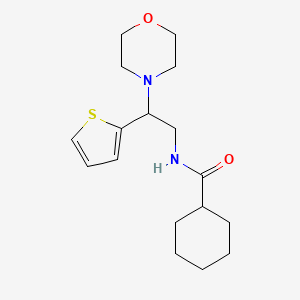

![N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B3017639.png)

![2-Amino-2-[3-[2-(2-methoxyethoxy)ethyl]-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B3017642.png)

![4-(2-Chlorophenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione](/img/structure/B3017644.png)

![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B3017647.png)

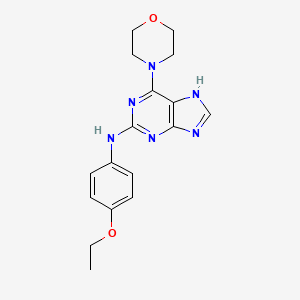

![N-(1',2-dimethyl-5'-morpholino-6'-oxo-1',6'-dihydro-[3,3'-bipyridin]-5-yl)-2-(trifluoromethyl)isonicotinamide](/img/structure/B3017650.png)

![1-[2-(Prop-2-enoylamino)propyl]pyrazole-4-carboxylic acid](/img/structure/B3017653.png)